

An In-depth Guide to the Crystal Structure of Neodymium Hydroxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Neodymium hydroxide*

Cat. No.: *B099786*

[Get Quote](#)

Abstract: This technical guide provides a comprehensive analysis of the crystal structure of **neodymium hydroxide**, Nd(OH)3. It is intended for researchers, scientists, and professionals in drug development and materials science. This document outlines the key crystallographic data, details common experimental protocols for synthesis and characterization, and presents visual workflows to facilitate understanding and replication of key processes. **Neodymium hydroxide**'s well-defined crystalline structure and properties make it a compound of significant interest in fields ranging from catalysis to the synthesis of advanced magnetic and optical materials.

Introduction

Neodymium(III) hydroxide, Nd(OH)3, is an inorganic compound that typically appears as a pale pink or white solid.^[1] It is insoluble in water but dissolves in strong acids to form corresponding neodymium salts.^[1] As a member of the rare earth hydroxide family, Nd(OH)3 serves as a critical precursor in the production of neodymium-based materials, including high-strength magnets, lasers, and catalysts.^[2] An accurate understanding of its crystal structure is fundamental to controlling the synthesis of these advanced materials and exploring their potential applications. This guide details the atomic-level architecture of Nd(OH)3 and the experimental methodologies used to synthesize and analyze it.

Crystallographic Data

Neodymium hydroxide crystallizes in a hexagonal system, which is a common structure for early lanthanide hydroxides.^[2] The structure has been definitively characterized using X-ray

diffraction (XRD), with powder diffraction data corresponding to JCPDS card No. 70-0214.[2] Single-crystal analysis confirms that Nd(OH)₃ belongs to the P6₃/m space group.[3] In this structure, each neodymium ion (Nd³⁺) is coordinated to nine hydroxide ions, forming a distinct coordination geometry.[3]

The key crystallographic parameters for **neodymium hydroxide** are summarized in the table below.

Parameter	Value	Reference
Chemical Formula	Nd(OH) ₃	[4]
Crystal System	Hexagonal	[2][3]
Space Group	P6 ₃ /m (No. 176)	[3]
Lattice Parameters	$a = 6.42 \text{ \AA}$, $c = 3.73 \text{ \AA}$	[3]
$\alpha = 90^\circ$, $\beta = 90^\circ$, $\gamma = 120^\circ$	[3]	
Unit Cell Volume	133.18 \AA^3	[3]
Density (Calculated)	4.87 g/cm ³	[3]
Nd-O Bond Lengths	3 x 2.50 \AA , 6 x 2.52 \AA	[3]

Table 1: Summary of Crystallographic Data for **Neodymium Hydroxide**.

Experimental Protocols

The synthesis of **neodymium hydroxide** with controlled morphology and high crystallinity is crucial for its application as a precursor. The two most prevalent and effective methods are hydrothermal synthesis and chemical precipitation.

Hydrothermal Synthesis of Nd(OH)₃ Nanorods

The hydrothermal method is a versatile technique for producing crystalline nanostructures with high purity and homogeneity.[5] This protocol is adapted from procedures known to yield uniform Nd(OH)₃ nanorods.[2][6]

Materials:

- Neodymium(III) nitrate hexahydrate ($\text{Nd}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)
- Sodium hydroxide (NaOH) or Ammonia solution ($\text{NH}_3 \cdot \text{H}_2\text{O}$)
- Deionized water
- Teflon-lined stainless steel autoclave

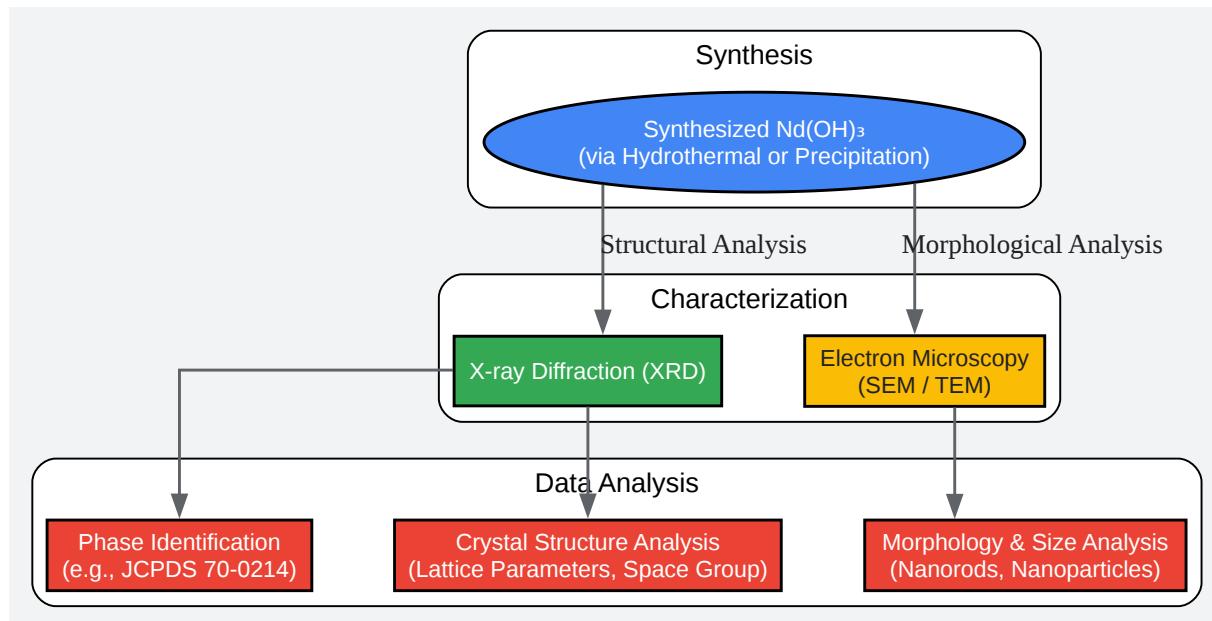
Procedure:

- Precursor Preparation: Prepare a 0.01 M aqueous solution of $\text{Nd}(\text{NO}_3)_3$ by dissolving the appropriate amount of neodymium nitrate in 50 mL of deionized water.
- pH Adjustment: Under vigorous stirring, add a 3 M NaOH solution dropwise to the precursor solution until the pH reaches 10. This initiates the precipitation of **neodymium hydroxide**.^[2]
- Hydrothermal Reaction: Transfer the resulting milky suspension into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 180°C in an oven.^{[2][5]}
- Reaction Time: Maintain the temperature at 180°C for 20-24 hours to allow for the complete crystallization of $\text{Nd}(\text{OH})_3$ nanorods.^{[2][5]}
- Product Recovery: After the reaction period, allow the autoclave to cool down to room temperature naturally.
- Washing: Collect the precipitate by centrifugation. Wash the product multiple times with deionized water and ethanol to remove any unreacted ions and byproducts.
- Drying: Dry the final product in an oven or under vacuum at a moderate temperature (e.g., 70°C).

Precipitation Synthesis of $\text{Nd}(\text{OH})_3$ Nanoparticles

Chemical precipitation is a simpler, rapid method for synthesizing fine powders of **neodymium hydroxide**.^[1]

Materials:


- Neodymium(III) nitrate ($\text{Nd}(\text{NO}_3)_3$)
- Sodium hydroxide (NaOH) or Ammonium hydroxide (NH_4OH)
- Deionized water
- Phenolphthalein indicator (optional)

Procedure:

- Precursor Preparation: Dissolve a specific amount of $\text{Nd}(\text{NO}_3)_3$ in hot deionized water ($>90^\circ\text{C}$) with continuous stirring.[1]
- Cooling: Allow the solution to cool to room temperature ($\sim 30^\circ\text{C}$).
- Precipitation: Slowly add a 5% NaOH solution dropwise into the neodymium nitrate solution under constant stirring.[1] The addition of the hydroxide source will cause the immediate precipitation of $\text{Nd}(\text{OH})_3$.
- Endpoint Determination: Continue adding the NaOH solution until the solution becomes neutral or slightly alkaline. A phenolphthalein indicator can be used, with the endpoint being a light pink color.[1]
- Washing: Filter the precipitate from the solution. Wash the collected solid thoroughly with distilled water until the filtrate reaches a neutral pH.
- Drying: Dry the washed precipitate in an oven at a suitable temperature to obtain the final $\text{Nd}(\text{OH})_3$ powder.

Characterization Workflow

To confirm the successful synthesis and analyze the crystal structure of the prepared $\text{Nd}(\text{OH})_3$, a standard characterization workflow is employed. This typically involves structural analysis to confirm the phase and crystallinity, and morphological analysis to observe the size and shape of the particles.

[Click to download full resolution via product page](#)

Figure 1: General workflow for the characterization of synthesized **Neodymium Hydroxide**.

Synthesis Workflow Diagram

The hydrothermal synthesis process involves several critical steps that must be precisely controlled to achieve the desired product characteristics. The following diagram illustrates the logical flow of this widely used protocol.

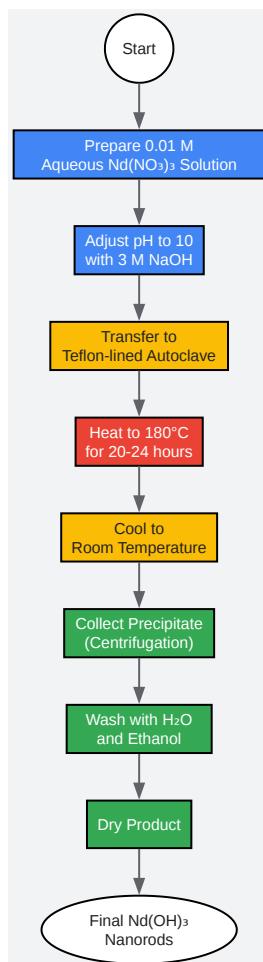

[Click to download full resolution via product page](#)

Figure 2: Step-by-step workflow for the hydrothermal synthesis of Nd(OH)₃ nanorods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. chalcogen.ro [chalcogen.ro]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Neodymium hydroxide | H₃NdO₃ | CID 85433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 6. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [An In-depth Guide to the Crystal Structure of Neodymium Hydroxide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099786#neodymium-hydroxide-crystal-structure-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com